molecular formula C15H28N2O4 B12988458 tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate

Cat. No.: B12988458
M. Wt: 300.39 g/mol
InChI Key: OZTHTWBUIFWZES-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H25ClN2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-oxo-2-methoxyethyl)piperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other chemical applications .

Scientific Research Applications

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate stands out due to its specific structural features, such as the presence of the tert-butyl group and the methoxy-oxoethyl moiety. These features confer unique chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)-2,2-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)21-13(19)17-8-7-10(9-15(17,4)5)11(16)12(18)20-6/h10-11H,7-9,16H2,1-6H3

InChI Key

OZTHTWBUIFWZES-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C(C(=O)OC)N)C

Origin of Product

United States

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